molecular formula C12H9F3N2O2S B1453856 2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid CAS No. 1038335-12-4

2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid

Cat. No. B1453856
M. Wt: 302.27 g/mol
InChI Key: ITJJRLXQVPKGPX-UHFFFAOYSA-N
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Description

The compound appears to contain an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have nonadjacent positions. Imidazoles are a key component of important biological derivatives like histidine and histamine . The trifluoromethyl group (CF3) is a type of alkyl group derived from methane, where three of the hydrogen atoms are replaced by fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of an imidazole ring attached to a phenyl group with a trifluoromethyl substituent .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the trifluoromethyl group and the imidazole ring would influence properties such as polarity, solubility, and reactivity .

Scientific Research Applications

Environmental Science and Treatment Technologies

  • Environmental Contaminant Studies and Treatment : Perfluorinated acids (PFAs), including perfluoroalkyl sulfonic and carboxylic acids, are emerging environmental contaminants. They are present in various environmental and biological matrices due to their widespread use in industry and consumer products. These compounds exhibit persistent environmental presence and are found in surface, ground, and drinking waters. Treatment methods such as filtration and sorption technologies have been explored for their removal from aqueous waste streams, highlighting the importance of understanding and mitigating their environmental impact (Rayne & Forest, 2009).

Pharmacology and Drug Design

  • Drug Development and Pharmacophore Design : Compounds with imidazole scaffolds, akin to the structural components of "2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid", are known for their selectivity as inhibitors of enzymes such as p38 mitogen-activated protein (MAP) kinase. This enzyme is involved in inflammatory cytokine release, making these compounds significant for drug design targeting inflammatory diseases. The review of literature describing the design, synthesis, and activity studies of such compounds underlines their potential in pharmacological applications (Scior et al., 2011).

Organic Chemistry and Synthesis

  • Organic Synthesis and Heterocycle Formation : The chemistry of compounds similar to "2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid" involves the use of fluorinated and sulfonamide groups for the synthesis of heterocyclic compounds. These chemical groups contribute to the development of novel materials and pharmaceuticals by serving as building blocks for heterocycles, dyes, and other organic compounds. The unique reactivity of such compounds facilitates mild reaction conditions, enabling a broad range of synthetic applications (Gomaa & Ali, 2020).

properties

IUPAC Name

2-[1-[4-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S/c13-12(14,15)8-1-3-9(4-2-8)17-6-5-16-11(17)20-7-10(18)19/h1-6H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJJRLXQVPKGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=CN=C2SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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